KKL-35

Description

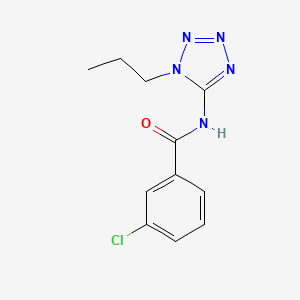

Structure

3D Structure

Properties

IUPAC Name |

4-chloro-N-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H9ClFN3O2/c16-11-5-1-9(2-6-11)13(21)18-15-20-19-14(22-15)10-3-7-12(17)8-4-10/h1-8H,(H,18,20,21) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIICPNCCHIUJSX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=NN=C(O2)NC(=O)C3=CC=C(C=C3)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H9ClFN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

317.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865285-29-6 | |

| Record name | 865285-29-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Unraveling the Enigma of KKL-35: A Technical Guide to its Mechanism of Action

For Researchers, Scientists, and Drug Development Professionals

Abstract

KKL-35, an oxadiazole compound, has emerged as a potent broad-spectrum antibiotic. Initially identified as a specific inhibitor of the bacterial trans-translation rescue system, subsequent research has revealed a more complex and multifaceted mechanism of action. This technical guide provides an in-depth exploration of the discovery and current understanding of this compound's mode of action, presenting key quantitative data, detailed experimental methodologies, and a discussion of both its established and putative cellular targets. The evidence for both trans-translation-dependent and -independent activities is reviewed, offering a comprehensive resource for researchers in bacteriology and antibiotic development.

Introduction

The rise of antibiotic-resistant bacteria necessitates the discovery of novel antimicrobial agents with unique mechanisms of action. The bacterial trans-translation pathway, a quality control system for rescuing stalled ribosomes, has been identified as a promising target due to its absence in eukaryotes. This compound was discovered through high-throughput screening as a potent inhibitor of this pathway[1]. This document serves as a technical guide to the scientific investigations that have sought to elucidate the precise mechanism by which this compound exerts its antibacterial effects.

Quantitative Data Summary

The biological activity of this compound has been quantified through various assays, providing a basis for understanding its potency and spectrum of activity.

Table 1: In Vitro Inhibitory Activity of this compound

| Assay Type | Target/Process | Organism/System | IC50 | Reference |

| Trans-translation Tagging | Protein Tagging | In vitro (E. coli components) | 0.9 µM | [1][2][3] |

Table 2: Minimum Inhibitory Concentrations (MIC) of this compound against Various Bacteria

| Bacterial Species | MIC | Reference |

| Shigella flexneri | 6 µM | [4] |

| Escherichia coli ΔtolC | 0.3 µM | [4] |

| Bacillus anthracis | ≤6 µM | [5] |

| Mycobacterium smegmatis | ≤6 µM | [5] |

| Mycobacterium tuberculosis | 1.6 µg/mL | |

| Legionella pneumophila (all tested strains) | ~0.04 mg/L | [6][7] |

Table 3: Cytotoxicity Profile of this compound

| Cell Line | Assay | Finding | Reference |

| Not specified | Not specified | Low cytotoxicity | [5][8] |

| Human macrophages | Not specified | Non-toxic at 10 mg/L | [6][9] |

Experimental Protocols

The following sections detail the generalized methodologies employed in the discovery and characterization of this compound's mechanism of action.

High-Throughput Screening for Trans-translation Inhibitors

A common approach to identify inhibitors of trans-translation involves a cell-based reporter assay.

-

Principle: A reporter gene (e.g., luciferase or a fluorescent protein) is engineered to lack a stop codon, making its translation product a substrate for the trans-translation machinery. In the absence of an inhibitor, the resulting protein is tagged for degradation, leading to a low reporter signal. In the presence of an inhibitor, the protein is not tagged and accumulates, resulting in a measurable increase in the reporter signal.

-

Generalized Protocol:

-

Bacterial cells (e.g., E. coli) are transformed with a plasmid expressing a nonstop reporter gene.

-

The cells are cultured in a multi-well plate format.

-

A library of small molecules, including this compound, is added to the wells.

-

After an incubation period, the reporter signal (e.g., fluorescence or luminescence) is measured.

-

Compounds that significantly increase the reporter signal are identified as potential trans-translation inhibitors.

-

In VitroTrans-translation Inhibition Assay

To confirm direct inhibition of the trans-translation process, a cell-free assay is utilized.

-

Principle: A coupled in vitro transcription/translation system is used to produce a nonstop protein in the presence of purified trans-translation components (tmRNA and SmpB). The addition of an inhibitor is assessed for its ability to prevent the tagging of the nonstop protein.

-

Generalized Protocol:

-

An in vitro transcription/translation mix (e.g., from E. coli) is prepared.

-

A DNA template encoding a nonstop protein (e.g., dihydrofolate reductase lacking a stop codon) is added.

-

Purified tmRNA and SmpB are added to the reaction.

-

The test compound (this compound) is added at various concentrations.

-

The reaction is incubated to allow for protein synthesis and tagging.

-

The reaction products are resolved by SDS-PAGE and visualized (e.g., by autoradiography if radiolabeled amino acids are used).

-

Inhibition is quantified by measuring the decrease in the intensity of the tagged protein band relative to the untagged protein band.

-

Minimum Inhibitory Concentration (MIC) Determination

The antibacterial potency of this compound is determined by measuring its MIC against various bacterial species using the broth microdilution method.

-

Principle: The lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid growth medium is determined.

-

Generalized Protocol:

-

A two-fold serial dilution of this compound is prepared in a 96-well microtiter plate containing a suitable bacterial growth medium.

-

Each well is inoculated with a standardized suspension of the test bacterium.

-

A positive control well (no antibiotic) and a negative control well (no bacteria) are included.

-

The plate is incubated under appropriate conditions for the test organism.

-

The MIC is determined as the lowest concentration of this compound at which no visible growth is observed.

-

Mechanism of Action: A Dual Narrative

Current evidence suggests that this compound may employ at least two distinct mechanisms of action depending on the bacterial species.

Inhibition of Trans-translation

The primary and most well-characterized mechanism of action for this compound is the inhibition of the trans-translation pathway. This pathway is essential for rescuing ribosomes that have stalled on messenger RNAs lacking a stop codon ("nonstop complexes").

-

The Trans-translation Pathway:

-

A stalled ribosome at the 3' end of an mRNA is recognized by the tmRNA-SmpB complex.

-

The tmRNA, which mimics both a tRNA and an mRNA, enters the A-site of the ribosome.

-

The stalled polypeptide chain is transferred to the alanine carried by the tmRNA (trans-peptidation).

-

The ribosome switches templates from the nonstop mRNA to the short open reading frame within the tmRNA.

-

Translation resumes and terminates at the stop codon within the tmRNA ORF, adding a short peptide tag to the C-terminus of the nascent polypeptide.

-

This tag targets the protein for degradation by cellular proteases, and the ribosome is released and recycled.

-

-

This compound's Role: this compound directly interferes with this process, specifically inhibiting the protein tagging step[1]. This leads to an accumulation of stalled ribosomes, depletion of the free ribosome pool, and ultimately, cessation of protein synthesis and cell death. In some bacteria, such as Mycobacterium tuberculosis, this compound is thought to target helix 89 of the 23S rRNA, a component of the large ribosomal subunit.

Trans-translation-Independent Activity

Intriguingly, studies on Legionella pneumophila have demonstrated that the potent antibacterial activity of this compound against this pathogen is independent of trans-translation inhibition[2][6][7][10][11][12].

-

Key Evidence:

-

This compound remains effective against L. pneumophila mutants that lack a functional trans-translation system (i.e., they express an alternative ribosome rescue system)[2][7][10][11].

-

This compound does not induce the characteristic filamentation phenotype observed in L. pneumophila when trans-translation is genetically impaired[2][10][11].

-

This compound does not act synergistically with other ribosome-targeting antibiotics in L. pneumophila, which would be expected if it were targeting the ribosome through the trans-translation pathway[2][10][11].

-

The precise molecular target and mechanism of action of this compound in L. pneumophila remain to be elucidated, representing a critical area for future research.

Visualizing the Mechanisms and Workflows

Diagrams

Caption: The bacterial trans-translation pathway and the inhibitory action of this compound.

Caption: A generalized experimental workflow for the discovery and characterization of trans-translation inhibitors like this compound.

Conclusion and Future Directions

This compound is a promising antibiotic lead compound with a complex mechanism of action. While its role as a trans-translation inhibitor is well-supported in several bacterial species, the discovery of a trans-translation-independent mode of action in L. pneumophila highlights the need for further investigation. Future research should focus on:

-

Identifying the molecular target(s) of this compound in bacteria where its activity is independent of trans-translation. This could involve techniques such as affinity chromatography, proteomics, and genetic screens for resistant mutants.

-

Elucidating the structural basis of this compound's interaction with its targets. Co-crystallography or cryo-electron microscopy studies could provide valuable insights for structure-based drug design.

-

Evaluating the in vivo efficacy and pharmacokinetic/pharmacodynamic properties of this compound and its analogs.

A comprehensive understanding of this compound's multifaceted mechanism of action will be crucial for its potential development as a next-generation antibiotic. This guide provides a solid foundation for researchers to build upon in their efforts to combat the growing threat of antibiotic resistance.

References

- 1. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 2. journals.asm.org [journals.asm.org]

- 3. researchgate.net [researchgate.net]

- 4. Methods for Antimicrobial Susceptibility Testing for Human Mycoplasmas; Approved Guideline - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ribosome Rescue Inhibitors Kill Actively Growing and Nonreplicating Persister Mycobacterium tuberculosis Cells - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. goldbio.com [goldbio.com]

- 9. protocols.io [protocols.io]

- 10. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 11. researchgate.net [researchgate.net]

- 12. This compound Exhibits Potent Antibiotic Activity against Legionella Species Independently of trans-Translation Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

Preliminary Studies on the Antibacterial Effects of KKL-35: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the preliminary research on the antibacterial properties of KKL-35, a novel oxadiazole compound. This compound has demonstrated potent broad-spectrum activity against a range of Gram-positive and Gram-negative bacteria, positioning it as a promising candidate for further antibiotic development.[1][2][3] This document summarizes key quantitative data, details common experimental protocols for assessing its efficacy, and visualizes the compound's effects and experimental workflows.

Quantitative Data Summary

This compound has been evaluated against various bacterial species, demonstrating significant inhibitory and bactericidal activity. The following tables summarize the key quantitative findings from preliminary studies.

Minimum Inhibitory Concentration (MIC)

The MIC of this compound has been determined for several pathogenic bacteria, highlighting its broad-spectrum potential.[2]

| Bacterial Species | Strain | MIC (µM) | MIC (µg/mL) | Reference |

| Shigella flexneri | Wild Type | 6 | <2 | [2] |

| Escherichia coli | ΔtolC | 0.3 | <2 | [2] |

| Bacillus anthracis | Sterne | ≤6 | <2 | [2] |

| Mycobacterium smegmatis | mc²155 | ≤6 | <2 | [2] |

| Legionella pneumophila | Various Strains | ~0.125 | ~0.04 | [4] |

| Mycobacterium tuberculosis | Not specified | - | 1.6 |

Minimum Bactericidal Concentration (MBC)

MBC data indicates whether this compound is bactericidal (kills bacteria) or bacteriostatic (inhibits growth).

| Bacterial Species | Strain | MBC/MIC Ratio | Interpretation | Reference |

| Mycobacterium smegmatis | mc²155 | 1 | Bactericidal | [2] |

| Shigella flexneri | Wild Type | >1 | Bacteriostatic | [2] |

| Escherichia coli | ΔtolC | >1 | Bacteriostatic | [2] |

| Bacillus anthracis | Sterne | >1 | Bacteriostatic | [2] |

| Legionella pneumophila | Paris | ≥1 | Bactericidal | [4] |

Anti-Biofilm and Anti-Stress Activity against Staphylococcus aureus

This compound has shown significant efficacy in reducing biofilm formation and enhancing the susceptibility of S. aureus to environmental stressors.

| Assay | Condition | Control (DMSO) | This compound Treated | % Reduction | Reference |

| Biofilm Formation (OD) | - | 1.45 ± 0.21 | 0.47 ± 0.12 | ~67.6% | [1] |

| Survival under NaCl stress | - | 68.21 ± 5.31% | 21.03 ± 2.60% | ~69.2% | [1] |

| Survival under H₂O₂ stress | - | 74.78 ± 2.88% | 4.91 ± 3.14% | ~93.4% | [1] |

| Serum Resistance Assay | - | 78.31 ± 5.64% | 42.27 ± 2.77% | ~46.0% | [1] |

| Survival under UV exposure | 4.2 J/m² | 55.45 ± 4.70% | 23.91 ± 0.71% | ~56.9% | [1] |

| Survival under UV exposure | 7.0 J/m² | 31.99 ± 5.99% | 12.80 ± 1.03% | ~60.0% | [1] |

| Survival under UV exposure | 14.0 J/m² | 6.49 ± 0.51% | 1.52 ± 0.63% | ~76.6% | [1] |

Experimental Protocols

The following sections detail the methodologies for the key experiments cited in the preliminary studies of this compound.

Determination of Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a standard procedure for determining the MIC of an antimicrobial agent.

Principle: A serial dilution of the antimicrobial agent is prepared in a liquid growth medium in a 96-well microtiter plate. Each well is then inoculated with a standardized bacterial suspension. The MIC is the lowest concentration of the agent that completely inhibits visible growth of the microorganism after incubation.

Protocol:

-

Preparation of this compound Stock Solution: Dissolve this compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

-

Serial Dilution: Perform a two-fold serial dilution of the this compound stock solution in a 96-well microtiter plate containing an appropriate broth medium (e.g., Mueller-Hinton Broth).

-

Inoculum Preparation: Prepare a bacterial suspension from a fresh culture and adjust its turbidity to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL. Dilute this suspension to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in each well.

-

Inoculation: Add the standardized bacterial inoculum to each well of the microtiter plate. Include a positive control (broth with inoculum, no this compound) and a negative control (broth only).

-

Incubation: Incubate the plate at 37°C for 16-20 hours.

-

Result Interpretation: Determine the MIC by visual inspection for the lowest concentration of this compound that shows no turbidity.

Determination of Minimum Bactericidal Concentration (MBC)

The MBC is determined following the MIC test to ascertain the concentration of an antimicrobial agent required to kill the bacteria.

Principle: Aliquots from the wells of the MIC plate that show no visible growth are subcultured onto an agar medium without the antimicrobial agent. The MBC is the lowest concentration that results in a significant reduction (typically ≥99.9%) in bacterial viability.

Protocol:

-

Subculturing: Following the MIC determination, take a small aliquot (e.g., 10 µL) from each well that showed no visible growth.

-

Plating: Spread the aliquot onto an appropriate agar plate (e.g., Tryptic Soy Agar).

-

Incubation: Incubate the agar plates at 37°C for 18-24 hours.

-

Result Interpretation: The MBC is the lowest concentration of this compound that results in no colony formation or a ≥99.9% reduction in the initial inoculum count.

Anti-Biofilm Assay

The crystal violet assay is a common method for quantifying the effect of a compound on bacterial biofilm formation.

Principle: Biofilms are allowed to form in the wells of a microtiter plate in the presence or absence of the test compound. The total biofilm biomass is then stained with crystal violet, which is subsequently solubilized, and the absorbance is measured to quantify the extent of biofilm formation.

Protocol:

-

Biofilm Cultivation: Add a standardized bacterial suspension to the wells of a 96-well flat-bottom plate containing various concentrations of this compound. Include a control with no this compound.

-

Incubation: Incubate the plate at 37°C for 24-48 hours to allow for biofilm formation.

-

Washing: Gently wash the wells with phosphate-buffered saline (PBS) to remove planktonic (non-adherent) bacteria.

-

Staining: Add a 0.1% crystal violet solution to each well and incubate at room temperature for 15 minutes.

-

Washing: Wash the wells again with PBS to remove excess stain.

-

Solubilization: Add a solubilizing agent (e.g., 30% acetic acid or ethanol) to each well to dissolve the crystal violet that has stained the biofilm.

-

Quantification: Measure the absorbance of the solubilized crystal violet solution using a microplate reader at a wavelength of approximately 570 nm.

Cytotoxicity Assay

It is crucial to assess the toxicity of a potential antibacterial compound against mammalian cells to ensure its safety.

Principle: A common method involves exposing a human cell line to the compound and measuring cell viability using a colorimetric assay, such as the MTT assay. This assay measures the metabolic activity of cells, which is proportional to the number of viable cells.

Protocol:

-

Cell Seeding: Seed human cell lines (e.g., HEK293, HepG2) in a 96-well plate and allow them to adhere overnight.

-

Compound Exposure: Treat the cells with various concentrations of this compound for a specified period (e.g., 24 or 48 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for a few hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

-

Quantification: Measure the absorbance of the colored solution at a wavelength of about 570 nm. A decrease in absorbance indicates reduced cell viability and thus, cytotoxicity.

Visualizations: Workflows and Cellular Effects

The following diagrams, generated using the DOT language, illustrate the experimental workflows and the observed effects of this compound on bacterial cells.

Mechanism of Action

The precise molecular mechanism of action for this compound is still under investigation. Initially, it was identified as a potential inhibitor of trans-translation, a crucial ribosome rescue system in bacteria.[5][6] However, subsequent research on Legionella pneumophila has indicated that the potent antibacterial activity of this compound may be independent of trans-translation inhibition.[4][7][8]

Current evidence points towards a multi-faceted impact on bacterial physiology. Studies on S. aureus have shown that this compound affects the integrity of the cell membrane and alters uptake and efflux processes.[1] Furthermore, it diminishes the bacterium's ability to form biofilms and withstand environmental stresses, suggesting an interference with bacterial adaptation mechanisms.[1] The low propensity for resistance development is a particularly valuable characteristic of this compound.[1][4] Further research is required to identify the specific molecular target(s) of this compound and to fully elucidate the signaling pathways it disrupts.

Conclusion

The preliminary data on this compound are highly encouraging, showcasing its potent and broad-spectrum antibacterial activity, anti-biofilm properties, and a low likelihood of resistance development.[1][4] The information presented in this technical guide provides a solid foundation for researchers and drug development professionals to build upon. Future work should focus on elucidating the specific molecular target and mechanism of action, expanding the scope of tested pathogens, and conducting in vivo efficacy and safety studies to further evaluate this compound as a viable clinical candidate.

References

- 1. This compound inhibits growth of Staphylococcus aureus by systematically changing bacterial phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. pnas.org [pnas.org]

- 3. researchgate.net [researchgate.net]

- 4. This compound Exhibits Potent Antibiotic Activity against Legionella Species Independently of trans-Translation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Small molecule inhibitors of trans-translation have broad-spectrum antibiotic activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. pure.psu.edu [pure.psu.edu]

- 7. This compound Exhibits Potent Antibiotic Activity against Legionella Species Independently of trans-Translation Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. biorxiv.org [biorxiv.org]

KKL-35 Target Identification in Bacteria: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

KKL-35, an oxadiazole-based compound, has emerged as a potent broad-spectrum antibacterial agent. Initially lauded as a specific inhibitor of the bacterial trans-translation rescue system—a novel and promising antibiotic target—subsequent research has revealed a more complex mechanism of action, challenging this initial hypothesis. This technical guide provides a comprehensive overview of the current understanding of this compound's bacterial target, presenting the conflicting evidence and detailing the experimental methodologies used in its investigation. Quantitative data is summarized for comparative analysis, and key experimental workflows and proposed mechanisms are visualized to offer a clear and in-depth resource for researchers in the field of antibiotic discovery and development.

Introduction

The rise of antibiotic-resistant bacteria necessitates the discovery and development of novel antibacterial agents with new mechanisms of action. The bacterial trans-translation pathway, essential for rescuing stalled ribosomes and maintaining protein synthesis fidelity, represents an attractive target for novel antibiotics as it is conserved in bacteria but absent in eukaryotes[1]. This compound was identified through a high-throughput screen as a small molecule inhibitor of this pathway and demonstrated significant antibacterial activity against a range of pathogens[2][3]. However, further studies, particularly in Legionella pneumophila, have shown that this compound's potent bactericidal effects can be independent of trans-translation inhibition, suggesting the existence of at least one other mechanism of action[2][4][5][6]. This guide synthesizes the available data to provide a detailed picture of the current state of knowledge regarding the molecular target of this compound in bacteria.

Quantitative Data on this compound Activity

The following tables summarize the key quantitative data from various studies on this compound, providing a basis for comparison of its activity across different assays and bacterial species.

Table 1: In Vitro Inhibition of trans-Translation

| Parameter | Value | Bacterial System | Reference |

| IC50 | 0.9 µM | E. coli cell-free system | [1][2][3][7] |

Table 2: Minimum Inhibitory Concentrations (MICs) of this compound

| Bacterial Species | Strain | MIC (mg/L) | Reference |

| Legionella pneumophila | Paris | ~0.04 | [5][8] |

| Legionella pneumophila | Philadelphia-1 | ~0.04 | [5][8] |

| Legionella pneumophila | Lens | ~0.04 | [5][8] |

| Legionella anisa | ~0.04 | [5][8] | |

| Legionella dumoffii | ~0.04 | [5][8] | |

| Legionella longbeachae | ~0.04 | [5][8] |

Table 3: Phenotypic Effects of this compound on Staphylococcus aureus

| Phenotype | This compound Treatment | Control (DMSO) | Reference |

| Survival under NaCl stress | 21.03 ± 2.60% | 68.21 ± 5.31% | [9][10] |

| Survival under H2O2 stress | 4.91 ± 3.14% | 74.78 ± 2.88% | [9][10] |

| Survival after UV exposure (4.2 J/m²) | 23.91 ± 0.71% | 55.45 ± 4.70% | [9][10] |

| Survival after UV exposure (7.0 J/m²) | 12.80 ± 1.03% | 31.99 ± 5.99% | [9][10] |

| Survival after UV exposure (14.0 J/m²) | 1.52 ± 0.63% | 6.49 ± 0.51% | [9][10] |

| Biofilm formation (OD570) | 0.47 ± 0.12 | 1.45 ± 0.21 | [9][10] |

| Survival in serum resistance assay | 42.27 ± 2.77% | 78.31 ± 5.64% | [9][10] |

Experimental Protocols

This section provides detailed methodologies for the key experiments cited in the study of this compound's mechanism of action.

In Vitro trans-Translation Inhibition Assay

This assay directly measures the ability of a compound to inhibit the tagging of a nascent polypeptide by the tmRNA-SmpB complex in a cell-free system.

Materials:

-

E. coli S30 cell extract

-

DNA template encoding a nonstop protein (e.g., dihydrofolate reductase without a stop codon, DHFR-ns)

-

Purified tmRNA and SmpB

-

Amino acid mix containing 35S-methionine

-

Reaction buffer (containing ATP, GTP, and other necessary components for transcription and translation)

-

This compound (or other test compounds) dissolved in DMSO

-

DMSO (vehicle control)

-

SDS-PAGE gels and electrophoresis apparatus

-

Phosphorimager

Procedure:

-

Prepare coupled in vitro transcription/translation reactions using the E. coli S30 cell extract system according to the manufacturer's instructions.

-

To each reaction, add the DHFR-ns DNA template.

-

For the trans-translation reaction, add purified tmRNA and SmpB to the final concentrations of 2.75 µM.

-

Add this compound at various concentrations to the test reactions. For control reactions, add an equivalent volume of DMSO.

-

Incubate the reactions at 37°C for 2.5 hours to allow for protein synthesis and tagging.

-

Stop the reactions by adding SDS-PAGE loading buffer.

-

Separate the protein products by SDS-PAGE.

-

Dry the gel and visualize the radiolabeled proteins using a phosphorimager.

-

The untagged DHFR will appear as a lower molecular weight band, while the tmRNA-tagged DHFR will be a higher molecular weight band.

-

Quantify the intensity of both bands to determine the percentage of tagged protein. The IC50 value is calculated by plotting the percentage of tagged protein against the concentration of this compound.

Minimum Inhibitory Concentration (MIC) Determination by Broth Microdilution

This method determines the lowest concentration of an antimicrobial agent that prevents visible growth of a bacterium.

Materials:

-

96-well microtiter plates

-

Bacterial culture in logarithmic growth phase

-

Appropriate broth medium (e.g., Cation-adjusted Mueller-Hinton Broth)

-

This compound stock solution

-

Spectrophotometer

Procedure:

-

Prepare a serial two-fold dilution of this compound in the broth medium in the wells of a 96-well plate. Typically, 100 µL of each concentration is used.

-

Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL.

-

Dilute the adjusted bacterial suspension in broth to achieve a final inoculum concentration of approximately 5 x 105 CFU/mL in each well after inoculation.

-

Inoculate each well (containing 100 µL of the this compound dilution) with 5 µL of the prepared bacterial inoculum.

-

Include a positive control well (bacteria with no this compound) and a negative control well (broth only).

-

Incubate the plates at 37°C for 18-24 hours.

-

The MIC is determined as the lowest concentration of this compound at which there is no visible growth of the bacteria. This can be assessed visually or by measuring the optical density at 600 nm (OD600) using a plate reader.

Ethidium Bromide (EtBr) Uptake and Efflux Assay

This assay is used to assess the integrity of the bacterial cell membrane and the activity of efflux pumps.

Materials:

-

Bacterial culture (S. aureus)

-

Phosphate-buffered saline (PBS)

-

Ethidium bromide (EtBr) solution

-

Glucose

-

Fluorometer

Procedure: Uptake Assay:

-

Grow S. aureus to the mid-logarithmic phase, then harvest the cells by centrifugation and wash with PBS.

-

Resuspend the cells in PBS to a specific OD600.

-

Add EtBr to the cell suspension at a final concentration that does not inhibit bacterial growth.

-

Add this compound at its MIC to the test sample and an equivalent volume of DMSO to the control.

-

Monitor the fluorescence of the suspension over time using a fluorometer. An increase in fluorescence indicates the uptake of EtBr and its intercalation with intracellular nucleic acids, suggesting membrane permeabilization.

Efflux Assay:

-

Load the bacterial cells with EtBr in the presence of an efflux pump inhibitor (e.g., reserpine) to maximize intracellular accumulation.

-

Wash the cells to remove extracellular EtBr and resuspend them in PBS.

-

Initiate efflux by adding glucose to energize the efflux pumps.

-

Add this compound to the test sample and DMSO to the control.

-

Monitor the decrease in fluorescence over time. A slower decrease in fluorescence in the presence of this compound suggests inhibition of efflux pumps.

Visualizations: Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the proposed mechanisms of action for this compound and the workflows of key experiments.

Caption: Proposed mechanism of this compound via inhibition of the trans-translation pathway.

Caption: Alternative and additional mechanisms of this compound's antibacterial action.

Caption: Experimental workflow for Minimum Inhibitory Concentration (MIC) determination.

Discussion and Future Directions

The evidence surrounding the target of this compound is multifaceted. The initial identification of this compound as a trans-translation inhibitor is supported by a clear in vitro IC50 and cell-based assays in bacteria where this pathway is essential[1][2][3][7]. However, the potent activity of this compound against L. pneumophila lacking the canonical trans-translation system is a strong piece of evidence for an alternative or additional target[2][4][5][6]. The inability to generate resistant mutants has hindered traditional target identification approaches, suggesting that the target of this compound may be essential and not easily mutated[2][4][5][6].

The observed effects on cell membrane integrity, efflux pump activity, biofilm formation, and stress responses in S. aureus further complicate the picture[9][10]. These could be downstream consequences of a primary target inhibition or could indicate that this compound has multiple targets within the bacterial cell.

Future research should focus on:

-

Affinity-based target identification: Using techniques such as affinity chromatography with immobilized this compound or photo-affinity labeling to pull down its binding partners from bacterial lysates.

-

Transcriptomic and proteomic analyses: Studying the global changes in gene and protein expression in bacteria upon treatment with sub-lethal concentrations of this compound to identify affected pathways.

-

Structural biology: Determining the structure of this compound in complex with its putative target(s) to understand the molecular basis of its inhibitory activity.

Conclusion

This compound remains a promising antibacterial compound with potent activity against a broad spectrum of bacteria. While its initial identification as a trans-translation inhibitor was a significant step, the current body of evidence suggests a more complex mechanism of action that may involve multiple targets or a different primary target altogether. This guide provides a comprehensive summary of the existing data and methodologies to aid researchers in further elucidating the precise mechanism of this intriguing compound, which is crucial for its potential development as a therapeutic agent.

References

- 1. iv.iiarjournals.org [iv.iiarjournals.org]

- 2. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A Simple Method for Assessment of MDR Bacteria for Over-Expressed Efflux Pumps - PMC [pmc.ncbi.nlm.nih.gov]

- 4. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 5. youtube.com [youtube.com]

- 6. jksus.org [jksus.org]

- 7. Techniques for Screening Translation Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Broth Dilution Method for MIC Determination • Microbe Online [microbeonline.com]

- 10. researchgate.net [researchgate.net]

Early Research on KKL-35 Cytotoxicity: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

KKL-35, an oxadiazole-based compound, has emerged as a potent antibacterial agent, primarily investigated for its ability to inhibit the trans-translation process in a wide range of bacteria.[1][2] While its efficacy against pathogenic bacteria is the principal focus of current research, an understanding of its cytotoxic profile in mammalian cells is crucial for its potential development as a therapeutic agent. Early studies have consistently reported that this compound exhibits low cytotoxicity, a favorable characteristic for a prospective antibiotic. This guide provides an in-depth analysis of the available early research on the cytotoxicity of this compound, presenting quantitative data, outlining common experimental methodologies for assessing cytotoxicity, and discussing the current understanding of its mechanism of action in eukaryotic cells.

Quantitative Cytotoxicity Data

The available literature on the cytotoxicity of this compound is limited, with most studies qualitatively describing it as low. However, one key study provides a quantitative measure of its effect on a human cancer cell line.

Table 1: Cytotoxicity of this compound against HeLa Cells

| Cell Line | Assay | Endpoint | Value | Reference |

| HeLa | Cytotoxicity | CC50 | >50 µM | Ramadoss, C. S., et al. (2020)[3] |

| CC50 (Half-maximal cytotoxic concentration) is the concentration of a substance that causes the death of 50% of a cell population. |

This finding indicates that a concentration of over 50 µM of this compound is required to reduce the viability of HeLa (human cervical cancer) cells by half, supporting the general observation of its low cytotoxic potential in mammalian cells.

Experimental Protocols for Cytotoxicity Assessment

While the specific protocol used to determine the CC50 of this compound on HeLa cells is not detailed in the available literature, standard in vitro methods are employed to assess the cytotoxicity of chemical compounds. The following are detailed descriptions of common assays that are likely to have been used and are standard in the field.

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Methodology:

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of this compound (e.g., a serial dilution from 0.1 µM to 100 µM) and a vehicle control (e.g., DMSO). Incubate for a specified period (e.g., 24, 48, or 72 hours).

-

MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

-

Formazan Solubilization: Remove the MTT solution and add a solubilizing agent, such as DMSO or isopropanol with 0.04 N HCl, to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the formazan solution at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells. The CC50 value is determined by plotting the cell viability against the log of the compound concentration.

Lactate Dehydrogenase (LDH) Release Assay

The LDH assay is a cytotoxicity assay that measures the activity of lactate dehydrogenase released from damaged cells. LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.

Methodology:

-

Cell Seeding and Treatment: Follow the same procedure as for the MTT assay.

-

Collection of Supernatant: After the treatment period, collect the cell culture supernatant from each well.

-

LDH Reaction: Add the collected supernatant to a new 96-well plate containing the LDH assay reaction mixture (which includes lactate, NAD+, and a tetrazolium salt).

-

Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

-

Absorbance Measurement: Measure the absorbance of the resulting formazan at a wavelength of 490 nm.

-

Data Analysis: The amount of LDH released is proportional to the number of lysed cells. Maximum LDH release is determined by treating control cells with a lysis buffer. The percentage of cytotoxicity is calculated based on the ratio of LDH released from treated cells to the maximum LDH release.

Mechanism of Action and Signaling Pathways

The primary mechanism of action of this compound has been identified in bacteria as the inhibition of trans-translation, a ribosome rescue system.[2] However, the mechanism of its cytotoxic effects, albeit low, in eukaryotic cells is not well understood. There is currently no published research detailing the specific signaling pathways in mammalian cells that are affected by this compound.

Given its low cytotoxicity, it is plausible that at higher concentrations, this compound may induce apoptosis or necrosis through off-target effects. Apoptosis, or programmed cell death, is a highly regulated process involving a cascade of signaling events. The two main apoptosis pathways are the intrinsic (mitochondrial) and extrinsic (death receptor) pathways.

Further research would be necessary to determine if this compound, at cytotoxic concentrations, interacts with any components of these pathways. For instance, future studies could investigate the activation of caspases (e.g., caspase-3, -8, -9), changes in mitochondrial membrane potential, or the release of cytochrome c in mammalian cells treated with this compound.

Experimental Workflow for Investigating Cytotoxicity

A logical workflow for a comprehensive investigation into the cytotoxicity of a novel compound like this compound is outlined below.

Conclusion and Future Directions

Future research should focus on:

-

Expanding Cytotoxicity Profiling: Evaluating the cytotoxicity of this compound across a broader panel of human cancer and non-cancer cell lines to assess its selectivity.

-

Elucidating the Mechanism of Action: Investigating the precise molecular mechanisms underlying the observed cytotoxicity at high concentrations, including its potential to induce apoptosis or other forms of cell death.

-

Identifying Cellular Targets: Determining if this compound has any off-target effects in mammalian cells that could contribute to cytotoxicity.

A more complete characterization of the cytotoxic profile of this compound will be essential for its continued development and potential clinical translation.

References

Methodological & Application

Application Notes and Protocols: KKL-35 Minimum Inhibitory Concentration (MIC) Determination

For Researchers, Scientists, and Drug Development Professionals

Introduction

KKL-35 is an oxadiazole compound demonstrating potent, broad-spectrum antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[1][2] Initially identified as an inhibitor of trans-translation, a crucial ribosome rescue mechanism in many bacteria, its precise mechanism of action may vary across different species.[3][4][5] These application notes provide a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of this compound, a critical parameter for assessing its antimicrobial efficacy. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism under defined in vitro conditions.[6][7]

Data Presentation: this compound MIC Values

The following table summarizes the reported MIC values of this compound against various bacterial species.

| Bacterial Species | Strain | MIC (µM) | MIC (µg/mL) | Reference |

| Bacillus anthracis | Sterne | ≤6 | <2 | [3] |

| Mycobacterium smegmatis | mc2155 | ≤6 | <2 | [3] |

| Staphylococcus aureus | Newman | Not specified | Not specified | [2] |

| Staphylococcus aureus | MRSA252 | Not specified | Not specified | [2] |

| Staphylococcus aureus | USA300 | Not specified | Not specified | [2] |

| Legionella pneumophila | Not specified | 0.125 | 0.04 | [8] |

Experimental Protocol: Broth Microdilution MIC Assay for this compound

This protocol is based on the widely accepted broth microdilution method.[6][9][10]

1. Materials

-

This compound compound

-

Appropriate bacterial strains (e.g., S. aureus, B. anthracis, M. smegmatis, L. pneumophila)

-

Sterile 96-well microtiter plates (round-bottom recommended)[9]

-

Sterile Mueller-Hinton Broth (MHB) or other suitable bacterial growth medium[7][10]

-

Sterile saline (0.85% w/v)[11]

-

Dimethyl sulfoxide (DMSO) for dissolving this compound (if required)[10]

-

Spectrophotometer or densitometer

-

Micropipettes and sterile tips

-

Plate reader for measuring optical density (OD)

-

Incubator

2. Preparation of this compound Stock Solution

-

Prepare a high-concentration stock solution of this compound in a suitable solvent (e.g., DMSO). The solubility of the compound should be considered.

-

Further dilute the stock solution in the appropriate sterile broth to create a working solution at twice the highest desired final concentration to be tested.

3. Preparation of Bacterial Inoculum

-

From a fresh agar plate culture, select a single, well-isolated colony of the test bacterium.

-

Inoculate the colony into a tube containing 5 mL of sterile broth.

-

Incubate the broth culture overnight at 37°C with agitation.

-

On the day of the assay, dilute the overnight culture in fresh sterile broth.

-

Adjust the turbidity of the bacterial suspension to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 108 CFU/mL. This can be verified using a spectrophotometer at a wavelength of 625 nm (absorbance of 0.08-0.13).[7]

-

Prepare the final inoculum by diluting the adjusted suspension in the appropriate broth to achieve a final concentration of approximately 5 x 105 CFU/mL in the wells of the microtiter plate.[7]

4. Broth Microdilution Procedure

-

Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate.

-

Add 100 µL of the 2x this compound working solution to the first column of wells.

-

Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the tenth column. Discard 100 µL from the tenth column.

-

The eleventh column will serve as the growth control (no this compound), and the twelfth column will be the sterility control (no bacteria).

-

Add 100 µL of the final bacterial inoculum to each well from column 1 to 11. The final volume in each well will be 200 µL.

-

Seal the plate and incubate at 37°C for 18-24 hours.

5. Interpretation of Results

-

Following incubation, determine the MIC by visual inspection for the lowest concentration of this compound that completely inhibits visible bacterial growth.

-

Alternatively, the OD of the wells can be measured using a plate reader. The MIC is the lowest concentration that shows no significant increase in OD compared to the sterility control.[12]

Mandatory Visualizations

Experimental Workflow for MIC Determination

Caption: Workflow for the this compound Minimum Inhibitory Concentration (MIC) assay.

Proposed Signaling Pathway: Inhibition of trans-Translation

While the exact mechanism of this compound's activity may not be universal across all bacteria, its initial discovery was as an inhibitor of the trans-translation ribosome rescue system. The following diagram illustrates this proposed pathway.

Caption: Proposed mechanism of this compound via inhibition of the trans-translation pathway.

References

- 1. This compound inhibits growth of Staphylococcus aureus by systematically changing bacterial phenotypes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. A Small-Molecule Inhibitor of trans-Translation Synergistically Interacts with Cathelicidin Antimicrobial Peptides To Impair Survival of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pnas.org [pnas.org]

- 4. This compound Exhibits Potent Antibiotic Activity against Legionella Species Independently of trans-Translation Inhibition - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. biorxiv.org [biorxiv.org]

- 6. Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. This compound Exhibits Potent Antibiotic Activity against Legionella Species Independently of trans-Translation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 9. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]

- 10. protocols.io [protocols.io]

- 11. researchgate.net [researchgate.net]

- 12. youtube.com [youtube.com]

Application Notes and Protocols for KKL-35 in In Vitro Assays

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation and use of KKL-35, a potent broad-spectrum antibacterial agent, in various in vitro assays. This compound has been identified as an inhibitor of bacterial trans-translation, a ribosome rescue system, making it a valuable tool for antimicrobial research and drug development.[1][2][3]

Compound Information

| Property | Value |

| Molecular Formula | C₁₅H₉ClFN₃O₂ |

| Molecular Weight | 317.70 g/mol [4] |

| CAS Number | 865285-29-6[4] |

| Appearance | White to off-white solid[4] |

| Purity | >98% (or as specified by the supplier) |

Solubility and Storage

Proper handling and storage of this compound are crucial for maintaining its stability and activity.

| Parameter | Recommendation |

| Solvent | Dimethyl Sulfoxide (DMSO)[3][4] |

| Solubility in DMSO | ≥ 6.25 mg/mL (19.67 mM). Ultrasonic treatment may be required. Use freshly opened DMSO as it is hygroscopic and can affect solubility.[4] Another source suggests a solubility of up to 32 mg/mL (100.72 mM) in fresh DMSO.[3] |

| Insoluble in | Water, Ethanol[3] |

| Stock Solution Storage | Aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[3][4] |

| Powder Storage | Store at -20°C for up to 3 years or at 4°C for up to 2 years.[4] |

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution

This protocol describes the preparation of a 10 mM this compound stock solution in DMSO.

Materials:

-

This compound powder

-

Anhydrous/molecular sieve-dried DMSO

-

Sterile, DNase/RNase-free microcentrifuge tubes

-

Vortex mixer

-

Ultrasonic bath (optional)

Procedure:

-

Equilibrate the this compound vial to room temperature before opening.

-

Weigh out the desired amount of this compound powder using an analytical balance in a chemical fume hood. For 1 mL of a 10 mM stock solution, use 3.177 mg of this compound.

-

Add the appropriate volume of fresh, anhydrous DMSO to the this compound powder.

-

Vortex the solution thoroughly for 1-2 minutes to dissolve the compound.

-

If the compound does not fully dissolve, sonicate the solution in an ultrasonic bath for 5-10 minutes.[4]

-

Once fully dissolved, aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.

-

Label the aliquots clearly with the compound name, concentration, solvent, and date of preparation.

-

Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for short-term storage (up to 1 month).[3][4]

Workflow for preparing this compound stock solution.

Protocol 2: Determination of Minimum Inhibitory Concentration (MIC)

This protocol outlines the broth microdilution method to determine the MIC of this compound against a bacterial strain.

Materials:

-

This compound stock solution (e.g., 10 mM in DMSO)

-

Bacterial culture in logarithmic growth phase

-

Cation-adjusted Mueller-Hinton Broth (or other appropriate growth medium)

-

Sterile 96-well microtiter plates

-

Multichannel pipette

-

Plate reader for measuring optical density (OD) at 600 nm

Procedure:

-

Prepare a serial two-fold dilution of the this compound stock solution in the appropriate growth medium in the 96-well plate. The final concentration range should typically span from 64 µg/mL to 0.0625 µg/mL.

-

Include a positive control (bacteria with no this compound) and a negative control (medium only). Also, include a solvent control with the highest concentration of DMSO used in the dilutions.

-

Dilute the overnight bacterial culture to achieve a final inoculum of approximately 5 x 10⁵ CFU/mL in each well.

-

Incubate the plate at the optimal temperature for the bacterial strain (e.g., 37°C) for 18-24 hours.

-

After incubation, measure the OD₆₀₀ of each well using a plate reader.

-

The MIC is defined as the lowest concentration of this compound that completely inhibits visible growth of the bacteria. This compound has shown a MIC of 6 µM against S. flexneri and 0.3 µM against an E. coli efflux-deficient strain.[4]

Protocol 3: In Vitro Trans-Translation Inhibition Assay

This protocol provides a general method to assess the inhibitory effect of this compound on the trans-translation process using a coupled in vitro transcription/translation system.[1]

Materials:

-

Coupled in vitro transcription/translation kit (e.g., E. coli S30 extract system)

-

DNA template encoding a nonstop protein (e.g., DHFR-ns)[1]

-

tmRNA and SmpB proteins

-

This compound stock solution

-

Radiolabeled amino acids (e.g., ³⁵S-methionine)

-

SDS-PAGE reagents and equipment

-

Phosphorimager or autoradiography film

Procedure:

-

Set up the in vitro transcription/translation reactions according to the manufacturer's instructions.

-

Add the nonstop DNA template, tmRNA, and SmpB to the reaction mixture.

-

Add varying concentrations of this compound (e.g., 0.1 µM to 10 µM) or DMSO as a control to the reactions. A study has shown that 10 µM of this compound can inhibit the tagging of DHFR-ns.[1][4]

-

Initiate the reaction by adding the S30 extract and incubate at the recommended temperature (e.g., 37°C) for a specified time (e.g., 30-60 minutes).

-

Stop the reactions by adding SDS-PAGE loading buffer.

-

Separate the protein products by SDS-PAGE.

-

Dry the gel and visualize the radiolabeled proteins using a phosphorimager or autoradiography.

-

Inhibition of trans-translation is observed as a decrease in the higher molecular weight tagged protein and an accumulation of the untagged nonstop protein. This compound has an IC₅₀ of 0.9 µM in a trans-translation tagging reaction.[3][4]

Mechanism of this compound in inhibiting trans-translation.

Quantitative Data Summary

| Assay | Organism/Cell Line | Endpoint | Result |

| Trans-translation Inhibition | In vitro (E. coli system) | IC₅₀ | 0.9 µM[3][4] |

| Antibacterial Activity | Shigella flexneri | MIC | 6 µM[4] |

| Antibacterial Activity | E. coli (tolC mutant) | MIC | 0.3 µM[4] |

| Antibacterial Activity | Bacillus anthracis | MIC | < 6 µM[4] |

| Antibacterial Activity | Mycobacterium smegmatis | MIC | < 6 µM[4] |

| Antibacterial Activity | Legionella pneumophila | MIC | ~0.04 mg/L |

| Cytotoxicity | HEK293 cells | IC₅₀ | 8.9 µM[4] |

Disclaimer: These protocols are intended as a guide. Researchers should optimize the conditions for their specific experimental setup and cell lines. Always adhere to appropriate laboratory safety practices when handling chemical compounds and biological materials.

References

Aveloxadiazole KKL-35: Application Notes and Experimental Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aveloxadiazole KKL-35 is a novel oxadiazole compound demonstrating potent, broad-spectrum antibacterial activity against a range of Gram-positive and Gram-negative bacteria.[1] Initially identified as an inhibitor of the bacterial trans-translation rescue system, subsequent research has indicated that its mechanism of action may be more complex and potentially independent of trans-translation inhibition in certain bacterial species.[2][3][4] This document provides a compilation of key experimental data and detailed protocols for the in vitro evaluation of this compound, intended to serve as a resource for researchers in the fields of microbiology and drug development.

Chemical Information

| Compound Name | Synonym | Chemical Class | CAS Number |

| Aveloxadiazole this compound | This compound | Oxadiazole | 865285-31-8 |

Quantitative Data Summary

Table 1: In Vitro Antibacterial Activity of this compound (Minimum Inhibitory Concentration - MIC)

| Bacterial Species | Strain | MIC (µM) | MIC (µg/mL) | Reference |

| Bacillus anthracis | Sterne | ≤6 | <2 | [5] |

| Mycoplasma smegmatis | mc²155 | ≤6 | <2 | [5] |

| Mycobacterium tuberculosis | H37Rv | - | 1.6 | [6] |

| Escherichia coli | ΔtolC | 0.3 | - | [1] |

| Shigella flexneri | 2a 2457T | 6 | - | [5] |

| Legionella pneumophila | Paris | 0.125 | 0.04 | [7] |

| Legionella pneumophila | Philadelphia-1 | 0.125 | 0.04 | [3] |

| Legionella pneumophila | Lens | 0.125 | 0.04 | [3] |

| Legionella pneumophila | Lorraine | 0.125 | 0.04 | [3] |

| Legionella anisa | - | - | 0.04 | [3] |

| Legionella dumoffii | - | - | 0.04 | [3] |

| Legionella micdadei | - | - | 0.04 | [3] |

Table 2: In Vitro Inhibition Data

| Assay | IC₅₀ (µM) | Reference |

| trans-translation tagging reaction | 0.9 | [8] |

Experimental Protocols

Protocol 1: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC) Determination

This protocol is adapted from the Clinical and Laboratory Standards Institute (CLSI) guidelines and specific studies on this compound.[5][9]

1. Materials:

-

This compound stock solution (dissolved in 100% DMSO)[5]

-

Sterile 96-well microtiter plates

-

Appropriate bacterial growth medium (e.g., Lysogeny Broth (LB) for E. coli and S. flexneri, Cation-Adjusted Mueller-Hinton Broth (CAMHB) for general testing)[5][10]

-

Bacterial culture in the exponential growth phase

-

Sterile diluent (e.g., saline or growth medium)

-

Incubator

2. Procedure:

-

Prepare a 2-fold serial dilution of this compound in the appropriate growth medium in the 96-well plate. The final volume in each well should be 50 µL, and the concentrations should span a range appropriate for the test organism (e.g., 0.1 to 128 µg/mL).

-

Prepare a bacterial inoculum by diluting an overnight culture to a final concentration of approximately 5 x 10⁵ colony-forming units (CFU)/mL in the growth medium.[5]

-

Add 50 µL of the bacterial inoculum to each well of the microtiter plate, bringing the total volume to 100 µL.

-

Include a positive control (bacteria with no this compound) and a negative control (medium only) on each plate.

-

Seal the plates to prevent evaporation and incubate at 37°C for 16-20 hours.[9]

-

Determine the MIC by visual inspection. The MIC is the lowest concentration of this compound that completely inhibits visible bacterial growth.

Protocol 2: Time-Kill Assay

This protocol outlines the procedure to assess the bactericidal or bacteriostatic activity of this compound over time.[7][11]

1. Materials:

-

This compound stock solution

-

Bacterial culture in the exponential growth phase

-

Appropriate growth medium

-

Sterile tubes or flasks for incubation

-

Sterile saline for serial dilutions

-

Agar plates for CFU counting

-

Shaking incubator

2. Procedure:

-

Prepare tubes with growth medium containing this compound at various concentrations (e.g., 1x, 2x, 4x MIC). Include a drug-free growth control.

-

Inoculate each tube with the test bacterium to a final density of approximately 5 x 10⁵ CFU/mL.[10]

-

Incubate the tubes at 37°C with shaking.

-

At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot from each tube.

-

Perform a 10-fold serial dilution of each aliquot in sterile saline.

-

Plate 100 µL of appropriate dilutions onto agar plates.

-

Incubate the plates at 37°C for 18-24 hours.

-

Count the colonies to determine the CFU/mL at each time point.

-

Plot the log₁₀ CFU/mL versus time to generate the time-kill curve. A ≥3-log₁₀ reduction in CFU/mL is typically considered bactericidal.[11]

Protocol 3: Staphylococcus aureus Biofilm Formation Inhibition Assay

This protocol is a general method for assessing the effect of this compound on biofilm formation, which can be adapted from standard protocols.[8][12][13][14]

1. Materials:

-

This compound stock solution

-

S. aureus culture

-

Tryptic Soy Broth (TSB) supplemented with 1% glucose

-

Sterile 96-well flat-bottom microtiter plates

-

0.1% Crystal Violet solution

-

30% Acetic Acid

-

Plate reader

2. Procedure:

-

Grow an overnight culture of S. aureus in TSB.

-

Dilute the overnight culture 1:100 in fresh TSB with 1% glucose.

-

Add 100 µL of the diluted culture to each well of a 96-well plate.

-

Add 100 µL of this compound at various concentrations (2-fold dilutions) to the wells. Include a vehicle control (DMSO).

-

Incubate the plate at 37°C for 24 hours without shaking.

-

After incubation, discard the planktonic cells and gently wash the wells twice with phosphate-buffered saline (PBS).

-

Air-dry the plate.

-

Stain the adherent biofilms by adding 125 µL of 0.1% crystal violet to each well and incubating for 15 minutes at room temperature.[12]

-

Remove the crystal violet solution and wash the wells three times with PBS.

-

Solubilize the bound dye by adding 200 µL of 30% acetic acid to each well.[12]

-

Measure the absorbance at 570-595 nm using a plate reader.[14][15]

Protocol 4: Macrophage Infection Model with Legionella pneumophila

This protocol is based on studies of this compound's activity against intracellular L. pneumophila.[3][7]

1. Materials:

-

Human monocyte-derived macrophages (e.g., differentiated U937 cells)

-

L. pneumophila culture

-

Cell culture medium (e.g., RPMI 1640)

-

This compound stock solution

-

Sterile water for bacterial lysis

-

Agar plates for CFU counting

2. Procedure:

-

Seed macrophages in a 24-well plate and allow them to adhere.

-

Infect the macrophage monolayer with L. pneumophila at a multiplicity of infection (MOI) of 10.[3]

-

After a 1-hour incubation to allow for phagocytosis, wash the cells with fresh medium to remove extracellular bacteria.

-

Add fresh medium containing various concentrations of this compound. Include a drug-free control.

-

Incubate the infected cells at 37°C in a 5% CO₂ atmosphere.

-

At different time points (e.g., 24, 48, 72 hours), lyse the macrophages with sterile water to release intracellular bacteria.

-

Perform serial dilutions of the lysate and plate on appropriate agar to determine the number of intracellular CFU/mL.

Visualizations

Caption: General workflow for in vitro evaluation of this compound.

Caption: Hypothesized mechanism of this compound via trans-translation inhibition.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. pnas.org [pnas.org]

- 6. biorxiv.org [biorxiv.org]

- 7. This compound Exhibits Potent Antibiotic Activity against Legionella Species Independently of trans-Translation Inhibition - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Investigation of Biofilm Formation in Clinical Isolates of Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Broth microdilution - Wikipedia [en.wikipedia.org]

- 10. Assessment by Time-Kill Methodology of the Synergistic Effects of Oritavancin in Combination with Other Antimicrobial Agents against Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]

- 11. emerypharma.com [emerypharma.com]

- 12. static.igem.org [static.igem.org]

- 13. imquestbio.com [imquestbio.com]

- 14. Biofilm Formation by Staphylococcus aureus Clinical Isolates is Differentially Affected by Glucose and Sodium Chloride Supplemented Culture Media - PMC [pmc.ncbi.nlm.nih.gov]

- 15. mlj.goums.ac.ir [mlj.goums.ac.ir]

Application Notes and Protocols for KKL-35 in Antibiotic Synergy Studies

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of KKL-35, an oxadiazole-based compound, in antibiotic synergy studies. The information compiled from recent scientific publications offers detailed protocols for key experiments, quantitative data on its synergistic effects, and insights into its potential mechanisms of action.

Introduction to this compound

This compound is a novel oxadiazole compound demonstrating broad-spectrum antibacterial activity against both Gram-positive and Gram-negative bacteria.[1] Initially identified as an inhibitor of bacterial trans-translation, a ribosome rescue mechanism, its mode of action is now understood to be more complex, potentially involving the disruption of several cellular processes.[1][2] Of particular interest to researchers is the ability of this compound to act synergistically with existing antibiotics, offering a promising avenue to combat antimicrobial resistance. Studies have shown that this compound can enhance the efficacy of antibiotics such as ciprofloxacin, rifampicin, and linezolid against challenging pathogens like Staphylococcus aureus (S. aureus).[1][3]

The synergistic effect of this compound is attributed to its multifaceted impact on bacterial physiology. It has been shown to decrease bacterial adaptation to environmental stress, inhibit the formation of protective biofilms, and modulate membrane transport by affecting uptake and efflux systems.[1][3] These actions effectively weaken the bacteria, rendering them more susceptible to the killing effects of conventional antibiotics.

Quantitative Data on this compound Activity

The following tables summarize the quantitative data on the antibacterial and synergy-enhancing effects of this compound.

Table 1: In Vitro Antibacterial Activity of this compound against S. aureus

| Bacterial Strain | This compound Concentration | Effect | Reference |

| MRSA (ATCC 43300) | 0.79 µM, 1.58 µM, 3.15 µM | Inhibition of bacterial growth | [4] |

| MSSA (ATCC 29213) | 0.79 µM, 1.58 µM, 3.15 µM | Inhibition of bacterial growth | [4] |

| MRSA (ATCC 43300) | 3.15 µM, 15.75 µM, 31.50 µM | Time-dependent killing | [4] |

| MSSA (ATCC 29213) | 3.15 µM, 15.75 µM, 31.50 µM | Time-dependent killing | [4] |

Table 2: Synergistic and Biofilm Inhibition Effects of this compound against S. aureus

| Parameter | Control (DMSO) | This compound Treated | Fold Change/Effect | Reference |

| Biofilm Formation (OD) | 1.45 ± 0.21 | 0.47 ± 0.12 | ~3-fold decrease | [1] |

| Survival under NaCl stress | 68.21 ± 5.31% | 21.03 ± 2.60% | ~3.2-fold decrease in survival | [1] |

| Survival under H₂O₂ stress | 74.78 ± 2.88% | 4.91 ± 3.14% | ~15.2-fold decrease in survival | [1] |

| Serum Resistance | 78.31 ± 5.64% | 42.27 ± 2.77% | ~1.85-fold decrease in survival | [1] |

| Antibiotic Combination | Effect | Reference | ||

| This compound + Ciprofloxacin | Significantly decreased bacterial loads compared to the most active single agent. | [1] | ||

| This compound + Rifampicin | Significantly decreased bacterial loads compared to the most active single agent. | [1] | ||

| This compound + Linezolid | Significantly decreased bacterial loads compared to the most active single agent. | [1] |

Note: Specific Fractional Inhibitory Concentration Index (FICI) values for the antibiotic combinations are not yet available in the cited literature, but the observed significant decrease in bacterial load strongly suggests a synergistic or additive interaction.

Experimental Protocols

Detailed methodologies for key experiments in antibiotic synergy studies involving this compound are provided below.

Protocol 1: Checkerboard Assay for Synergy Testing

The checkerboard assay is a standard method to determine the synergistic, additive, indifferent, or antagonistic effect of two antimicrobial agents.

Materials:

-

Bacterial strains (e.g., S. aureus ATCC 43300, S. aureus ATCC 29213)

-

Mueller-Hinton Broth (MHB), cation-adjusted (CAMHB) for some applications

-

This compound stock solution

-

Antibiotic stock solutions (e.g., ciprofloxacin, rifampicin, linezolid)

-

Sterile 96-well microtiter plates

-

Multichannel pipette

-

Incubator (37°C)

-

Microplate reader (optional, for OD measurements)

Procedure:

-

Preparation of Inoculum: Culture the bacterial strain overnight in MHB. Dilute the overnight culture to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate.

-

Plate Setup:

-

In a 96-well plate, create a two-dimensional serial dilution of this compound (e.g., along the rows) and the partner antibiotic (e.g., along the columns).

-

Typically, row H contains serial dilutions of this compound alone, and column 12 contains serial dilutions of the antibiotic alone to determine their individual Minimum Inhibitory Concentrations (MICs).

-

The remaining wells will contain combinations of both agents at varying concentrations.

-

Include a growth control well (no antimicrobials) and a sterility control well (no bacteria).

-

-

Inoculation: Add the prepared bacterial inoculum to each well (except the sterility control).

-

Incubation: Incubate the plate at 37°C for 18-24 hours.

-

Data Analysis:

-

Determine the MIC of each agent alone and in combination by visual inspection of turbidity or by measuring the optical density (OD) at 600 nm. The MIC is the lowest concentration that inhibits visible growth.

-

Calculate the Fractional Inhibitory Concentration (FIC) for each agent in a given well:

-

FIC of this compound = (MIC of this compound in combination) / (MIC of this compound alone)

-

FIC of Antibiotic = (MIC of Antibiotic in combination) / (MIC of Antibiotic alone)

-

-

Calculate the FIC Index (FICI) for each combination:

-

FICI = FIC of this compound + FIC of Antibiotic

-

-

Interpret the FICI values:

-

Synergy: FICI ≤ 0.5

-

Additivity: 0.5 < FICI ≤ 1.0

-

Indifference: 1.0 < FICI ≤ 4.0

-

Antagonism: FICI > 4.0

-

-

Protocol 2: Time-Kill Curve Assay

The time-kill curve assay provides a dynamic picture of the bactericidal or bacteriostatic activity of antimicrobial agents over time.

Materials:

-

Bacterial strains (e.g., S. aureus ATCC 43300, S. aureus ATCC 29213)

-

MHB or CAMHB

-

This compound and antibiotic stock solutions

-

Sterile culture tubes or flasks

-

Shaking incubator (37°C)

-

Spectrophotometer

-

Sterile saline or PBS for dilutions

-

Agar plates for colony counting

Procedure:

-

Inoculum Preparation: Grow an overnight culture of the test bacterium. Dilute the culture in fresh broth to an exponential phase (e.g., OD₆₀₀ of ~0.1) and then further dilute to a starting concentration of ~5 x 10⁵ CFU/mL.

-

Experimental Setup: Prepare tubes or flasks containing:

-

Growth control (no drug)

-

This compound alone (at a specified concentration, e.g., 1x or 4x MIC)

-

Antibiotic alone (at a specified concentration, e.g., 1x or 4x MIC)

-

Combination of this compound and the antibiotic at the same concentrations.

-

-

Incubation and Sampling: Incubate the cultures at 37°C with shaking. At specified time points (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw aliquots from each culture.

-

Viable Cell Counting: Perform serial dilutions of the collected samples in sterile saline or PBS and plate onto appropriate agar plates.

-

Incubation and Colony Counting: Incubate the plates at 37°C for 18-24 hours and then count the number of colony-forming units (CFU/mL).

-

Data Analysis: Plot the log₁₀ CFU/mL against time for each condition.

-

Bacteriostatic activity is defined as a < 3-log₁₀ decrease in CFU/mL from the initial inoculum.

-

Bactericidal activity is defined as a ≥ 3-log₁₀ decrease in CFU/mL from the initial inoculum.

-

Synergy is defined as a ≥ 2-log₁₀ decrease in CFU/mL with the combination compared to the most active single agent.

-

Visualizations: Signaling Pathways and Workflows

The following diagrams, created using the DOT language, illustrate the hypothesized mechanism of action of this compound and the experimental workflows.

Caption: Hypothesized mechanism of this compound action in bacteria.

Caption: Workflow for the Checkerboard Synergy Assay.

References

Application Notes and Protocols: KKL-35 Dose-Response Curve Analysis in Staphylococcus aureus

Audience: Researchers, scientists, and drug development professionals.

Introduction

KKL-35 is a novel oxadiazole benzamide compound demonstrating potent, broad-spectrum antibacterial activity against a variety of Gram-positive and Gram-negative bacteria.[1][2][3] In Staphylococcus aureus, a leading cause of clinical infections, this compound exerts its effect by inhibiting trans-translation, a crucial ribosome rescue mechanism in bacteria.[3] This process is essential for bacterial viability, making it a promising target for new antimicrobial agents.[3] KKL-40, a closely related analog, has been shown to be bacteriostatic against S. aureus.[3] this compound has also been observed to decrease biofilm formation, reduce bacterial survival under environmental stress, and impair membrane transport processes.[1][2]

These application notes provide a comprehensive overview of the dose-dependent effects of this compound on S. aureus and include detailed protocols for generating dose-response curves to determine key efficacy parameters such as the half-maximal inhibitory concentration (IC50).

Data Presentation

The following table summarizes the quantitative effects of this compound on various S. aureus phenotypes as reported in the literature. This data provides a baseline for understanding the compound's potency and multifaceted mechanism of action.

| Parameter Assessed | S. aureus Strain(s) | This compound Concentration | Observed Effect | Control | Reference |

| Growth Inhibition | Newman, MRSA252, USA300 | Not specified | Effective inhibition of growth | Medium alone | [3] |

| Biofilm Formation | Not specified | Not specified | Significantly decreased biofilm formation (0.47 ± 0.12) | DMSO (1.45 ± 0.21) | [1][2] |

| Survival under NaCl Stress | Not specified | Not specified | Significantly lower survival (21.03 ± 2.60%) | DMSO (68.21 ± 5.31%) | [1][2] |